Fmoc-Glu-OH-15N

Description

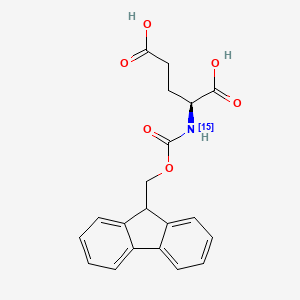

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1/i21+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-ZKBIZJTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583964 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-34-8 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-L-Glutamic Acid-¹⁵N: Properties, Applications, and Best Practices

Abstract: This guide provides an in-depth technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid-¹⁵N (Fmoc-Glu-OH-¹⁵N), a stable isotope-labeled amino acid critical for advanced applications in proteomics, drug development, and structural biology. We will explore its core chemical properties, the rationale behind ¹⁵N labeling, and provide field-proven protocols for its use in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision of stable isotopes in their work.

Introduction: The Significance of ¹⁵N Labeling

In the landscape of modern biochemical research, stable isotope-labeled (SIL) compounds are indispensable tools.[1] Fmoc-Glu-OH-¹⁵N distinguishes itself by incorporating a heavy nitrogen isotope (¹⁵N) in place of the natural, more abundant ¹⁴N. This substitution, while chemically conservative, introduces a predictable mass shift (+1 Da) that is readily detectable by mass spectrometry (MS).[2] This mass difference forms the basis for highly accurate quantitative proteomics, enabling researchers to differentiate and quantify proteins synthesized under different conditions with high precision.[3][4][5] Unlike radioactive isotopes, stable isotopes like ¹⁵N are non-hazardous, making them suitable for a wide range of applications, including in vivo studies.[1]

Physicochemical Characterization

The effective application of Fmoc-Glu-OH-¹⁵N hinges on a thorough understanding of its fundamental properties. These characteristics dictate its behavior in synthesis, purification, and analysis.

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₉¹⁵NO₆ | [2] |

| Molecular Weight | 370.36 g/mol | [2][6] |

| Appearance | White powder / solid | [7] |

| Isotopic Purity | ≥ 98 atom % ¹⁵N | [2] |

| Chemical Purity | ≥ 98% (HPLC) | [7] |

| Melting Point | 185-188 °C | [2] |

| Solubility | Soluble in DMF, DMSO, Acetone. Slightly soluble in water. | [8] |

| Storage Conditions | 2-8°C, desiccated | [2][9] |

Note: The properties listed are typical values. For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the supplier.[10]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Glu-OH-¹⁵N is primarily designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][11] SPPS allows for the stepwise assembly of amino acids on an insoluble resin support, simplifying the purification of the growing peptide chain.[11][12] The ¹⁵N label is carried through the synthesis, yielding a final peptide with a known mass signature ideal for quantitative MS analysis.

The SPPS Cycle: A Validated Workflow

The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain.[11] The reliability of the synthesis depends on driving each step to completion, a principle that forms a self-validating system.

Caption: A typical Fmoc-SPPS cycle for incorporating Fmoc-Glu-OH-¹⁵N.

Step-by-Step Experimental Protocol

This protocol outlines a standard manual procedure for one coupling cycle on a 0.1 mmol scale.

A. Fmoc Deprotection:

-

Rationale: The temporary Nα-Fmoc protecting group must be removed to expose the free amine for the next coupling step.[12] Piperidine, a secondary amine, is the standard reagent for this base-catalyzed elimination reaction.[13][14]

-

Procedure:

-

To the peptide-resin, add 5-10 mL of 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[15][16]

-

Agitate the mixture at room temperature for 5-7 minutes.[16]

-

Drain the solution.

-

Repeat with a second treatment of 20% piperidine/DMF for 5-10 minutes to ensure complete removal.[16]

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[15]

-

B. Coupling of Fmoc-Glu-OH-¹⁵N:

-

Rationale: This step forms the new peptide bond. It requires activation of the carboxylic acid group of Fmoc-Glu-OH-¹⁵N to make it susceptible to nucleophilic attack by the resin's free amine. Uronium/aminium-based reagents like HBTU or HATU are highly efficient activators that minimize the risk of racemization.[17][18][19] HATU is often preferred for sterically hindered couplings due to its faster reaction speed and the higher purity of the resulting crude product.[20]

-

Procedure:

-

In a separate vessel, dissolve Fmoc-Glu-OH-¹⁵N (3 equivalents, 0.3 mmol, 111.1 mg) and HBTU (2.9 equivalents, 0.29 mmol, 109.9 mg) in ~5 mL of DMF.

-

Add a hindered base, N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 µL), to the amino acid solution. This deprotonates the carboxylic acid, preparing it for activation.[21]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.[22]

-

Agitate the mixture at room temperature for 1-4 hours.[22]

-

C. Reaction Monitoring (Self-Validation):

-

Rationale: It is crucial to confirm the completion of the coupling reaction before proceeding. The Kaiser test is a highly sensitive colorimetric assay for detecting residual primary amines on the resin.[23][24][25] A negative result (colorless/yellow beads) validates the completion of the coupling step.[26]

-

Procedure (Kaiser Test): [25][26]

-

Remove a few beads of resin and wash them with ethanol.

-

Place the beads in a small test tube.

-

Add 2-3 drops each of:

-

Phenol in ethanol

-

Potassium cyanide (KCN) in pyridine

-

Ninhydrin in ethanol

-

-

Heat the tube at 100-120°C for 5 minutes.[26]

-

Interpretation:

-

Analytical Applications of ¹⁵N-Labeled Peptides

Once synthesized, the ¹⁵N-labeled peptide serves as an invaluable internal standard for quantitative analysis.

Mass Spectrometry (MS)

In MS, the ¹⁵N-labeled peptide will appear at a higher mass-to-charge (m/z) ratio than its unlabeled ("light") counterpart. The mass shift is predictable, equal to the number of ¹⁵N atoms incorporated. For a peptide containing one Fmoc-Glu-OH-¹⁵N residue, the mass shift will be +1 Da.[2] By comparing the signal intensities of the "heavy" (¹⁵N) and "light" (¹⁴N) peptide peaks, one can determine their relative abundance with exceptional accuracy.[5] This technique is foundational to methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and quantitative proteomics.[1][]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is the primary application, ¹⁵N labeling is also a powerful tool in NMR for protein structure and dynamics studies.[9][] The ¹⁵N nucleus is NMR-active (spin ½), and its incorporation allows for multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) that provide detailed information on the protein backbone and nitrogen metabolism.[28]

Caption: Logical workflow for quantitative proteomics using a ¹⁵N-labeled standard.

Safety and Handling

As a laboratory chemical, Fmoc-Glu-OH-¹⁵N requires appropriate handling to ensure personnel safety.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[29] In case of dust generation, use a dust mask or respirator.[30]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[29][30] Use in a well-ventilated area or under a chemical fume hood.[31]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[2][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Fmoc-L-Glutamic Acid-¹⁵N is more than just a protected amino acid; it is a precision tool that enables high-fidelity quantitative analysis in biological research. Its well-defined chemical properties, combined with robust and validated synthesis protocols, empower scientists to probe complex biological systems with greater accuracy. By understanding the principles behind its application and adhering to best practices in its use, researchers can unlock new insights in proteomics, drug metabolism, and beyond.

References

-

Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. AAPPTec. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]

-

N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. AAPPTec. [Link]

-

Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM. Thieme Chemistry. [Link]

-

Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. AAPPTec. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. National Institutes of Health. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

Safety Data Sheet - AnaSpec. AnaSpec. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

HBTU - Wikipedia. Wikipedia. [Link]

-

Methods for Removing the Fmoc Group | Springer Nature Experiments. Springer Nature. [Link]

-

HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. The Organic Chemistry Tutor. [Link]

-

Quantitative Proteomics: Measuring Protein Synthesis Using ¹⁵N Amino Acids Labeling in Pancreas Cancer Cells - PubMed Central. National Institutes of Health. [Link]

-

Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. American Chemical Society. [Link]

-

Methods for Removing the Fmoc Group. Humana Press. [Link]

-

Safety Data Sheet - Chem-Impex International. Chem-Impex International Inc. [Link]

-

Stable isotopic labeling of proteins for quantitative proteomic applications - Oxford Academic. Oxford University Press. [Link]

-

Application of Parallel Reaction Monitoring in ¹⁵N Labeled Samples for Quantification - NIH. National Institutes of Health. [Link]

-

THE ¹⁵N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Studia Universitatis Babes-Bolyai, Chemia. [Link]

-

Fmoc-L-glutamic acid - Chem-Impex. Chem-Impex International Inc. [Link]

-

Fmoc-Glu-OH | C₂₀H₁₉NO₆ | CID 7019018 - PubChem - NIH. National Institutes of Health. [Link]

-

Fmoc-Glu-OH, N-Fmoc-L-glutamic acid; CAS 121343-82-6 - Aapptec Peptides. AAPPTec. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. This compound 15N 98atom 287484-34-8 [sigmaaldrich.com]

- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 15N 98atom 287484-34-8 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc-L-glutamic acid | 121343-82-6 [chemicalbook.com]

- 9. isotope.com [isotope.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. peptide.com [peptide.com]

- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 18. HBTU - Wikipedia [en.wikipedia.org]

- 19. bachem.com [bachem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. m.youtube.com [m.youtube.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chempep.com [chempep.com]

- 24. peptide.com [peptide.com]

- 25. peptide.com [peptide.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 28. revroum.lew.ro [revroum.lew.ro]

- 29. fishersci.com [fishersci.com]

- 30. peptide.com [peptide.com]

- 31. peptide.com [peptide.com]

Introduction: The Significance of Isotopic Labeling

An In-Depth Technical Guide to Fmoc-L-Glutamic Acid-¹⁵N: Molecular Weight, Synthesis, and Applications

This guide provides an in-depth technical analysis of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid-¹⁵N (Fmoc-Glu-OH-¹⁵N), a critical reagent for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties of this isotopically labeled amino acid, with a core focus on the precise determination of its molecular weight. Beyond this, the guide will explore its practical applications, particularly in Solid-Phase Peptide Synthesis (SPPS) and Nuclear Magnetic Resonance (NMR) spectroscopy, underpinned by field-proven insights and detailed experimental protocols.

In the landscape of modern drug discovery and biochemical research, the ability to trace and quantify molecules with high precision is paramount. Isotopic labeling, the substitution of an atom with its heavier, stable isotope, provides a powerful tool for these investigations without altering the chemical properties of the molecule.[1][2] Fmoc-Glu-OH-¹⁵N, where the standard ¹⁴N atom in the alpha-amino group is replaced by ¹⁵N, is a prime example of such a reagent. This substitution is invaluable for a range of applications, from studying drug metabolism and pharmacokinetics to elucidating protein structure and dynamics.[1][3][4]

Physicochemical Properties and Molecular Weight Determination

A precise understanding of a compound's molecular weight is fundamental for accurate quantification and characterization. For Fmoc-Glu-OH-¹⁵N, this requires a compositional breakdown and an appreciation of isotopic mass differences.

Calculation of Molecular Weight

The molecular weight of Fmoc-Glu-OH-¹⁵N is derived from the sum of the atomic masses of its constituent parts: the Fmoc protecting group, the glutamic acid backbone, and the incorporated ¹⁵N isotope.

The standard, unlabeled Fmoc-L-Glu-OH has a molecular weight of approximately 369.4 g/mol . The key difference in Fmoc-Glu-OH-¹⁵N lies in the mass of the nitrogen atom.

The mass difference is therefore approximately 0.997 u. This leads to the molecular weight of Fmoc-Glu-OH-¹⁵N being approximately 370.36 g/mol , a value confirmed by major chemical suppliers.[1]

Quantitative Data Summary

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| Fmoc-Glu-OH-¹⁵N | C₂₀H₁₉¹⁵NO₆ | 370.36 | [1] |

| Fmoc-Glu-OH | C₂₀H₁₉NO₆ | 369.4 | |

| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | |

| Fmoc Group | C₁₅H₁₁O₂ (from Fmoc-Cl) | 223.25 (group) | [13][14][15][16][17][18] |

| ¹⁴N Isotope | ¹⁴N | 14.003074 u | [5][6][7][8] |

| ¹⁵N Isotope | ¹⁵N | 15.000109 u | [9][10][11][12] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Glu-OH-¹⁵N is a cornerstone reagent in Fmoc-based SPPS, a methodology that has revolutionized the synthesis of peptides for therapeutic and research purposes.[19][20][21] The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[22]

The Fmoc SPPS Workflow

The synthesis of a peptide on a solid support is a cyclical process, with each cycle extending the peptide chain by one amino acid.

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Fmoc Deprotection

The selective removal of the Fmoc group is critical for the step-wise elongation of the peptide chain. This is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Mechanism of Fmoc Deprotection: The deprotection proceeds via a β-elimination mechanism. The piperidine, acting as a base, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of dibenzofulvene and the release of the free amine. The liberated dibenzofulvene is subsequently trapped by piperidine to form a stable adduct, driving the reaction to completion.[23][24][25][26]

Caption: The mechanism of Fmoc deprotection using piperidine.

Step-by-Step Protocol:

-

Resin Preparation: Following the coupling of the previous amino acid, wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove any unreacted reagents.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the washed resin.[27][28] Agitate the mixture at room temperature for 5-10 minutes.

-

Filtration: Drain the deprotection solution from the reaction vessel.

-

Second Deprotection (Optional but Recommended): For longer peptides or sterically hindered residues, a second treatment with 20% piperidine in DMF for 5-10 minutes is advisable to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DMF (5-7 x 10 mL per gram of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

The Role of ¹⁵N Labeling in Research and Drug Development

The incorporation of a ¹⁵N label into glutamic acid opens up a host of advanced analytical possibilities, particularly in the realm of NMR spectroscopy and mass spectrometry.

Enhancing NMR Spectroscopy

While the most abundant nitrogen isotope, ¹⁴N, is NMR active, its nuclear spin of 1 results in broad signals, making high-resolution studies challenging. In contrast, ¹⁵N has a nuclear spin of 1/2, which yields sharper, more resolved peaks in NMR spectra.[4] This makes ¹⁵N an ideal probe for studying protein structure, dynamics, and interactions.[4][29][30][] By incorporating Fmoc-Glu-OH-¹⁵N into a synthetic peptide or protein, researchers can:

-

Assign Resonances: The unique signal from the ¹⁵N-labeled glutamate residue can be unambiguously identified in complex spectra.

-

Probe Local Environment: Changes in the chemical shift of the ¹⁵N atom can provide information about the local chemical environment, including hydrogen bonding and conformational changes upon ligand binding.

-

Study Dynamics: NMR relaxation experiments can be used to probe the dynamics of the peptide backbone at the site of the ¹⁵N label.

Tracing in Metabolism and Pharmacokinetic Studies

Isotopically labeled compounds are invaluable tools for Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development.[2][3] By synthesizing a peptide-based drug candidate with Fmoc-Glu-OH-¹⁵N, researchers can use mass spectrometry to:

-

Trace Metabolic Fate: The mass difference between the labeled and unlabeled drug allows for the precise tracking of the drug and its metabolites in biological samples.[1]

-

Quantify Bioavailability: Isotope dilution mass spectrometry can be used to accurately quantify the concentration of the drug in plasma and tissues.

-

Elucidate Metabolic Pathways: The identification of ¹⁵N-containing metabolites can help to elucidate the metabolic pathways of the drug.[32]

Conclusion

Fmoc-L-Glutamic Acid-¹⁵N is more than just a reagent with a defined molecular weight of 370.36 g/mol . It is an enabling tool for modern biochemical and pharmaceutical research. Its utility in SPPS allows for the precise incorporation of an isotopic label into synthetic peptides, which in turn facilitates advanced analytical studies by NMR and mass spectrometry. A thorough understanding of its properties and the methodologies for its use, as outlined in this guide, is essential for leveraging its full potential in the development of new therapeutics and the fundamental understanding of biological systems.

References

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

-

Applications of Stable Isotope-Labeled Molecules. Silantes. [Link]

-

[FREE] The element nitrogen has an atomic weight of 14.0 and consists of two stable isotopes. Brainly. [Link]

-

Fmoc-Cl [28920-43-6]. Aapptec Peptides. [Link]

-

nitrogen-14 atom (CHEBI:36938). EMBL-EBI. [Link]

-

nitrogen-15 atom (CHEBI:36934). EMBL-EBI. [Link]

-

A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. NIH. [Link]

-

Nitrogen-15 | N | CID 91866251. PubChem. [Link]

-

Nitrogen-14 - isotopic data and properties. ChemLin. [Link]

-

Nitrogen-15 - isotopic data and properties. ChemLin. [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

-

Fmoc chloride, 98% 28920-43-6 India. Ottokemi. [Link]

-

NMR-based metabolite studies with 15N amino acids. NIH. [Link]

-

Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. China Isotope Development. [Link]

-

Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

-

Isotope data for nitrogen-15 in the Periodic Table. periodictable.com. [Link]

-

Isotope data for nitrogen-14 in the Periodic Table. periodictable.com. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. NIH. [Link]

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

-

Methods for Removing the Fmoc Group. researchgate.net. [Link]

-

Nitrogen-14 isotope | N | CID 175670884. PubChem. [Link]

-

10 - Nuclear Data Center at KAERI. Korea Atomic Energy Research Institute. [Link]

-

Fluorenylmethyloxycarbonyl chloride. Wikipedia. [Link]

-

9-Fluorenylmethyl chloroformate | C15H11ClO2 | CID 34367. PubChem. [Link]

Sources

- 1. metsol.com [metsol.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 5. nitrogen-14 atom (CHEBI:36938) [ebi.ac.uk]

- 6. Nitrogen-14 - isotopic data and properties [chemlin.org]

- 7. Nitrogen-14 isotope | N | CID 175670884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 9. nitrogen-15 atom (CHEBI:36934) [ebi.ac.uk]

- 10. Nitrogen-15 | N | CID 91866251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nitrogen-15 - isotopic data and properties [chemlin.org]

- 12. Isotope data for nitrogen-15 in the Periodic Table [periodictable.com]

- 13. peptide.com [peptide.com]

- 14. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.cn]

- 15. Fmoc chloride, 98% 28920-43-6 India [ottokemi.com]

- 16. Fmoc chloride 0.97 Fmoc-Cl [sigmaaldrich.com]

- 17. Fluorenylmethyloxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 18. 9-Fluorenylmethyl chloroformate | C15H11ClO2 | CID 34367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 20. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

- 22. chemistry.du.ac.in [chemistry.du.ac.in]

- 23. redalyc.org [redalyc.org]

- 24. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 25. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. renyi.hu [renyi.hu]

- 27. chem.uci.edu [chem.uci.edu]

- 28. peptide.com [peptide.com]

- 29. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

An In-Depth Technical Guide to Fmoc-Glu-OH-15N Isotopic Purity Specifications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of High-Purity Fmoc-Glu-OH-15N in Advanced Research

Fmoc-L-glutamic acid-15N (this compound) is a critical reagent in the synthesis of isotopically labeled peptides and proteins. The incorporation of the stable isotope ¹⁵N allows researchers to trace and quantify biological processes with high precision, making it an invaluable tool in proteomics, drug development, and structural biology.[][2][3] The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis, a cornerstone of modern biochemical research.[4] The reliability of experimental data derived from studies utilizing ¹⁵N-labeled compounds is fundamentally dependent on the isotopic purity of the starting materials. This guide provides a comprehensive overview of the specifications for this compound isotopic purity, the analytical methodologies for its verification, and the profound implications of these specifications on experimental integrity.

The Core Directive: Understanding Isotopic Purity Specifications

The isotopic purity of this compound is typically expressed as "atom percent ¹⁵N," with common commercial grades being 98% or higher.[5][6][7] This specification quantifies the percentage of nitrogen atoms in the material that are the ¹⁵N isotope, as opposed to the more abundant, naturally occurring ¹⁴N isotope. An isotopic purity of 98 atom % ¹⁵N signifies that for every 100 nitrogen atoms in the sample, 98 are the ¹⁵N isotope.

Analytical Methodologies for the Verification of Isotopic Purity

Ensuring the isotopic purity of this compound requires robust and validated analytical methods. The two primary techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): A Quantitative Approach

Mass spectrometry is a powerful technique for determining the isotopic enrichment of a compound by precisely measuring the mass-to-charge ratio of its ions.[9][12] For this compound, the presence of the ¹⁵N isotope results in a mass shift of +1 compared to its unlabeled counterpart.[6][7] High-resolution mass spectrometry can resolve the isotopic distribution of the molecule, allowing for the accurate quantification of the labeled and unlabeled species.[9][12]

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration appropriate for LC-MS analysis (e.g., 1-10 µg/mL).

-

Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the analyte from any potential impurities. An optimized gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the compound.

-

Mass Spectrometric Analysis:

-

The eluent from the LC system is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source.

-

Acquire mass spectra in full scan mode over a mass range that includes the expected molecular ions of both the ¹⁵N-labeled and any unlabeled Fmoc-Glu-OH.

-

For Fmoc-Glu(OtBu)-OH-¹⁵N, the expected [M+H]⁺ ion would be at m/z 427.47, while the unlabeled counterpart would be at m/z 426.47.[5][7]

-

-

Data Analysis:

-

Extract the ion chromatograms for the labeled and unlabeled species.

-

Integrate the peak areas for each isotopic form.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(¹⁵N) / (Area(¹⁵N) + Area(¹⁴N))] x 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool

¹⁵N NMR spectroscopy is a highly specific method for analyzing ¹⁵N-labeled compounds. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, unlike the quadrupolar-broadened signals of the more abundant ¹⁴N isotope.[8][10][13] This property makes ¹⁵N NMR an excellent tool for both structural elucidation and the quantification of isotopic enrichment.[10][13]

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹⁵N NMR spectrum. Due to the low gyromagnetic ratio of ¹⁵N, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.[8]

-

Alternatively, indirect detection methods such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) can be used for higher sensitivity.

-

-

Data Analysis:

-

Process the acquired spectrum (Fourier transformation, phasing, and baseline correction).

-

The presence of a signal in the ¹⁵N spectrum confirms the incorporation of the ¹⁵N label.

-

To quantify the isotopic purity, a known internal standard with a known ¹⁵N concentration can be used, or the integral of the ¹⁵N signal can be compared to that of a reference sample with a known isotopic enrichment. For routine quality control, the absence of significant signals from related ¹⁴N-containing impurities in other spectra (e.g., ¹H or ¹³C NMR) can provide qualitative confirmation of high isotopic enrichment.

-

Quantitative Data Summary: Typical Specifications

The following table summarizes the typical isotopic and chemical purity specifications for commercially available this compound and its derivatives.

| Compound | Isotopic Purity (atom % ¹⁵N) | Chemical Purity | Source(s) |

| Fmoc-Glu-OH-¹⁵N | ≥ 98% | Assay dependent on vendor | [7] |

| Fmoc-Glu(OtBu)-OH-¹⁵N | ≥ 98% | ≥ 99% (CP) | [5][7] |

| L-Glutamic acid-¹⁵N | ≥ 98% | ≥ 99% (CP) | [6][11] |

| Fmoc-Glu(OtBu)-OH-¹³C₅,¹⁵N | ≥ 99% for ¹⁵N | ≥ 96% | [14][15] |

CP = Chemical Purity

Applications and the Critical Role of Isotopic Purity

The high isotopic purity of this compound is paramount for the success of a wide range of applications in modern life sciences research:

-

Quantitative Proteomics: In techniques like SILAC, the labeled amino acid is incorporated into proteins. The precise mass difference introduced by the ¹⁵N label allows for the accurate relative or absolute quantification of thousands of proteins in complex biological samples.[8] High isotopic purity ensures distinct mass shifts and minimizes quantification errors.[16]

-

Biomolecular NMR: ¹⁵N-labeling is fundamental for protein structure determination and dynamics studies by NMR.[3][8] High enrichment levels are crucial for the sensitivity of multidimensional NMR experiments that are used to assign resonances and determine the three-dimensional structure of proteins.[10][17]

-

Metabolic Flux Analysis: By tracing the incorporation of ¹⁵N from glutamic acid into other metabolites, researchers can elucidate metabolic pathways and their regulation in health and disease.[3][18] The accuracy of these studies is directly tied to the known enrichment of the isotopic tracer.

-

Drug Development: Labeled compounds are used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[2][15][19] High isotopic purity is essential for the unambiguous detection and quantification of the drug and its metabolites.

Conclusion

The isotopic purity of this compound is a critical quality attribute that directly impacts the reliability and reproducibility of a wide array of advanced scientific applications. Researchers, scientists, and drug development professionals must have a thorough understanding of the specifications for this essential reagent and the analytical methodologies used to verify its quality. By ensuring the use of high-purity, well-characterized this compound, the scientific community can continue to push the boundaries of our understanding of complex biological systems and accelerate the development of new therapeutics.

References

-

ACS Publications. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]

-

Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy. [Link]

-

National Institutes of Health. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

PubMed. Measurement of 15N Enrichment in Multiple Amino Acids and Urea in a Single Analysis by Gas chromatography/mass Spectrometry. [Link]

-

Frontiers. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]

-

Aapptec. Fmoc-Glu(OtBu)-OH. [Link]

-

Studia Universitatis Babes-Bolyai, Chemia. THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. [Link]

-

Integrated Proteomics. 15N Stable Isotope Labeling Data Analysis. [Link]

-

ResearchGate. Determination of 13C‐ and 15N‐enrichment of glutamine by gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry after N(O,S)‐ethoxycarbonyl ethyl ester derivatisation. [Link]

-

Isotope Science. 15N Labeled Compounds. [Link]

-

YouTube. 15N NMR for Structure Elucidation. [Link]

-

PubMed. The influence of hydrolysis and derivatization on the determination of amino acid content and isotopic ratios in dual-labeled (13 C, 15 N) white clover. [Link]

-

National Institutes of Health. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. [Link]

-

National Institutes of Health. Fmoc-Glu(OtBu)-OH. [Link]

-

National Institutes of Health. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]

Sources

- 2. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. isotope.com [isotope.com]

- 6. L -Glutamic acid-15N 15N 98atom 21160-87-2 [sigmaaldrich.com]

- 7. Fmoc-Glu(OtBu)-OH-15N 98 atom % 15N, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 11. isotope.com [isotope.com]

- 12. almacgroup.com [almacgroup.com]

- 13. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. isotope.com [isotope.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ckisotopes.com [ckisotopes.com]

- 17. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chempep.com [chempep.com]

Foundational Understanding: Structure and Properties

An In-depth Technical Guide to Fmoc-L-glutamic acid-15N for Researchers and Drug Development Professionals

A precise understanding of the molecular architecture and physicochemical characteristics of Fmoc-L-glutamic acid-15N is paramount for its effective application.

Chemical Structure

Fmoc-L-glutamic acid-15N is an isotopically labeled amino acid derivative. Its structure is composed of three essential components:

-

L-Glutamic Acid Backbone: The naturally occurring amino acid, which plays numerous roles in biochemistry.

-

Nitrogen-15 (¹⁵N) Isotope: A stable, non-radioactive isotope of nitrogen strategically positioned at the alpha-amino group. This isotope serves as a distinct marker for analytical detection.

-

Fluorenylmethyloxycarbonyl (Fmoc) Group: A base-labile protecting group attached to the ¹⁵N-labeled alpha-amino group, essential for controlled peptide synthesis.

Caption: Molecular structure of Fmoc-L-glutamic acid-15N.

Physicochemical Data

The following table summarizes key quantitative data for Fmoc-L-glutamic acid-15N, providing a quick reference for experimental planning.

| Property | Value |

| Molecular Formula | C₂₀H₁₉¹⁵NO₆ |

| Molecular Weight | 384.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥98 atom % ¹⁵N |

Synthesis and Quality Assurance: A Self-Validating Protocol

The synthesis of high-purity Fmoc-L-glutamic acid-15N is a multi-step process that demands precision and rigorous quality control. The primary synthetic route involves the reaction of ¹⁵N-labeled L-glutamic acid with an Fmoc-donating reagent.

Experimental Protocol: Synthesis

-

Reaction Setup: ¹⁵N-L-glutamic acid is dissolved in an aqueous solution of sodium carbonate. The basic environment deprotonates the alpha-amino group, enhancing its nucleophilicity.

-

Fmocylation: A solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an organic solvent like dioxane is added dropwise to the reaction mixture. The activated Fmoc group readily reacts with the ¹⁵N-amino group. The progress of this reaction is monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion, the reaction mixture is acidified with a dilute acid, such as hydrochloric acid. This protonates the carboxyl groups, causing the Fmoc-L-glutamic acid-15N to precipitate out of the aqueous solution. The solid product is then collected by filtration.

-

Purification: The crude product is washed with cold water to remove residual salts and then purified by recrystallization from a suitable solvent system, typically a mixture of ethyl acetate and hexanes.

-

Drying: The purified product is dried under vacuum to remove all traces of solvent.

Quality Control and Characterization

A battery of analytical techniques is employed to ensure the identity, purity, and isotopic enrichment of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule. ¹⁵N NMR is performed to verify the incorporation and determine the enrichment of the ¹⁵N isotope.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition and the presence of the ¹⁵N isotope.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, ensuring it meets the stringent requirements for research applications.

Caption: Workflow for the synthesis and quality control of Fmoc-L-glutamic acid-¹⁵N.

Key Applications in Scientific Research

The unique properties of Fmoc-L-glutamic acid-15N make it an indispensable tool in several areas of research and development.

Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of Fmoc-L-glutamic acid-15N is in the synthesis of isotopically labeled peptides. The Fmoc protecting group allows for the stepwise and controlled assembly of amino acids on a solid support. The ¹⁵N label is carried into the final peptide, which can then be used in a variety of downstream applications.

Experimental Workflow for SPPS Incorporation:

-

Deprotection: The Fmoc group on the resin-bound N-terminal amino acid is removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

-

Activation: The carboxylic acid of Fmoc-L-glutamic acid-15N is activated using a coupling reagent such as HBTU or HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Coupling: The activated Fmoc-L-glutamic acid-15N is added to the resin, where it reacts with the newly exposed N-terminal amine, forming a peptide bond.

-

Washing: The resin is thoroughly washed to remove any unreacted reagents and byproducts.

-

Iteration: This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Caption: The iterative cycle of solid-phase peptide synthesis.

NMR-Based Structural Biology

The incorporation of ¹⁵N-labeled amino acids into proteins is a cornerstone of modern structural biology. The ¹⁵N nucleus is NMR-active and allows for the acquisition of multidimensional NMR spectra, such as the ¹H-¹⁵N HSQC, which provides a unique signal for each amino acid residue in the protein. This enables the determination of high-resolution three-dimensional structures and the study of protein dynamics.

Quantitative Mass Spectrometry and Proteomics

In the field of proteomics, peptides labeled with stable isotopes are used as internal standards for the accurate quantification of proteins in complex biological samples. By spiking a known amount of a ¹⁵N-labeled peptide synthesized with Fmoc-L-glutamic acid-15N into a sample, the abundance of the corresponding endogenous, unlabeled peptide can be precisely determined by comparing their respective signal intensities in the mass spectrometer.

Metabolic Labeling Studies

¹⁵N-labeled amino acids are valuable tracers for studying metabolic pathways. After removal of the Fmoc group, ¹⁵N-L-glutamic acid can be introduced into cell culture or administered to organisms. By tracking the incorporation of the ¹⁵N label into other metabolites using NMR or mass spectrometry, researchers can elucidate metabolic fluxes and map the flow of nitrogen through various biochemical pathways.

Conclusion

Fmoc-L-glutamic acid-15N stands as a testament to the power of isotopic labeling in modern scientific research. Its dual functionality as a protected amino acid for peptide synthesis and a carrier of a stable isotope label provides a versatile platform for a wide array of experimental approaches. From elucidating protein structures to quantifying protein expression and tracing metabolic pathways, this reagent continues to be a cornerstone of innovation in both basic research and drug development.

References

15N Labeled Glutamic Acid for NMR Studies: An In-depth Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of researchers, scientists, and drug development professionals for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level.[1][2] The strategic incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into molecules of interest significantly enhances the power of NMR.[3][4] ¹⁵N, with its nuclear spin of 1/2, provides superior spectral resolution and enables a suite of multidimensional NMR experiments that are not feasible with the more abundant but quadrupolar ¹⁴N isotope.[4] This guide provides an in-depth technical exploration of the use of ¹⁵N labeled glutamic acid in NMR studies, a pivotal amino acid in numerous biological processes.

Glutamic acid's prevalence in proteins, averaging about 6.3%, and its role as a key neurotransmitter underscore its importance in biochemical and pharmaceutical research.[5] Dysregulation of glutamate levels has been implicated in various neurological disorders, making it a critical target for drug development.[5] This guide will delve into the core principles of ¹⁵N labeling of glutamic acid, its application in protein NMR for structural and dynamic studies, its utility in metabolic flux analysis, and its growing role in drug discovery.

The Foundation: ¹⁵N Labeling of Glutamic Acid

The journey into advanced NMR studies begins with the efficient and specific incorporation of the ¹⁵N isotope into glutamic acid. While chemical synthesis methods exist, enzymatic synthesis offers significant advantages, including high yields and the production of the naturally occurring L-isomer.[5]

Enzymatic Synthesis of L-[¹⁵N]-Glutamic Acid

A common and effective method for synthesizing L-[¹⁵N]-glutamic acid is through the reductive amination of α-ketoglutarate.[5][6] This reaction is catalyzed by glutamate dehydrogenase (GDH) and utilizes ¹⁵NH₄Cl as the nitrogen source.[5][6] To ensure the continuous regeneration of the necessary cofactor, nicotinamide adenine dinucleotide (NADH), a secondary enzymatic system involving glucose dehydrogenase (GlcDH) and glucose is often included.[5][6] This method has been shown to achieve over 99% ¹⁵N enrichment with no isotopic dilution, making it suitable for large-scale preparations.[5]

The successful enrichment of L-glutamic acid with ¹⁵N can be verified using ¹³C NMR spectroscopy.[5] The coupling between the ¹⁵N nucleus and the adjacent C-2 carbon results in a characteristic splitting pattern, with a coupling constant (¹J(¹⁵NH₂-CH)) of approximately 5.7 Hz, which is absent in the unlabeled compound.[5]

Applications in Protein NMR Spectroscopy

Uniform or selective ¹⁵N labeling of proteins is a cornerstone of modern structural biology.[7] By expressing a protein in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound like ¹⁵NH₄Cl, researchers can produce proteins where nearly all nitrogen atoms are the ¹⁵N isotope.[8] This enables a variety of powerful NMR experiments.

The Workhorse Experiment: 2D ¹H-¹⁵N HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most fundamental and informative experiment for ¹⁵N-labeled proteins.[9][10] It generates a 2D spectrum with the proton (¹H) chemical shift on one axis and the nitrogen (¹⁵N) chemical shift on the other.[9][11] Each peak in the spectrum corresponds to a specific amide group in the protein backbone (and some side chains), effectively providing a unique "fingerprint" of the protein's folded state.[10][12]

A well-dispersed ¹H-¹⁵N HSQC spectrum is a primary indicator of a properly folded and stable protein sample, making it an essential first step in any NMR-based structural or interaction study.[8][12] Conversely, a spectrum with a large cluster of poorly dispersed peaks often suggests the presence of unstructured regions.[10]

Probing Protein-Ligand Interactions and Drug Discovery

The sensitivity of NMR chemical shifts to the local electronic environment makes the ¹H-¹⁵N HSQC experiment a powerful tool for studying protein-ligand interactions, a critical aspect of drug discovery.[1][2] This technique, often referred to as chemical shift perturbation (CSP) mapping, involves comparing the HSQC spectra of a ¹⁵N-labeled protein in its free form and in the presence of an unlabeled ligand.[13][14]

Residues at the binding interface will experience a change in their chemical environment upon ligand binding, leading to a shift in the position of their corresponding peaks in the HSQC spectrum.[10][15] By identifying these perturbed residues, researchers can map the ligand binding site on the protein's surface.[13][16] This information is invaluable for validating hits from screening campaigns, understanding the mechanism of action, and guiding the optimization of lead compounds.[1][17]

Unveiling Protein Dynamics with Relaxation Experiments

Proteins are not static entities; their function is intrinsically linked to their dynamic nature. NMR spectroscopy, particularly with ¹⁵N-labeled samples, provides a unique window into these motions across a wide range of timescales.[18][19]

Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion: This advanced NMR technique is used to characterize conformational exchanges occurring on the microsecond to millisecond (µs-ms) timescale.[18][20] These motions are often associated with important biological processes like enzyme catalysis and ligand binding.[18] By measuring the transverse relaxation rate (R₂) as a function of a variable radiofrequency field, CPMG experiments can provide detailed information about the kinetics and thermodynamics of these dynamic processes.[18][21]

Delving into Metabolism: ¹⁵N Labeled Glutamic Acid in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell.[22] The use of stable isotope tracers, such as ¹⁵N-labeled glutamine (a derivative of glutamic acid), allows researchers to track the fate of nitrogen atoms through various metabolic pathways.[22][23]

By feeding cells with ¹⁵N-labeled glutamine and analyzing the isotopic enrichment of downstream metabolites using NMR or mass spectrometry, it is possible to map and quantify the contributions of different metabolic routes.[22][24] This approach has proven particularly insightful in cancer research, where altered glutamine metabolism is a hallmark of many tumor types.[23] Recent advancements have even demonstrated the use of hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine for non-invasive, in vivo monitoring of glutamine metabolism.[23]

Experimental Protocol: A Step-by-Step Guide to ¹H-¹⁵N HSQC

The following is a generalized protocol for acquiring a 2D ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein. Specific parameters will need to be optimized for the particular protein and NMR spectrometer being used.

Sample Preparation

-

Protein Expression and Purification: Express the target protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[8] Purify the protein to >95% homogeneity.

-

Buffer Preparation: Prepare an NMR buffer containing a suitable buffering agent (e.g., phosphate or Tris), salt (e.g., NaCl), and typically 5-10% D₂O for the field-frequency lock. The pH should be optimized for protein stability.

-

Sample Concentration: Concentrate the protein to a suitable concentration for NMR, typically in the range of 0.1-1.0 mM.[25][26]

-

Final Sample Preparation: Transfer the concentrated protein solution to a high-quality NMR tube.

NMR Data Acquisition

-

Spectrometer Setup: Tune and match the NMR probe for both ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal. Shim the magnetic field to achieve optimal homogeneity.

-

Pulse Calibration: Carefully calibrate the 90° pulse widths for both ¹H and ¹⁵N.[18][20]

-

Experiment Setup: Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence.[12]

-

Set Spectral Widths and Offsets: Center the ¹H carrier frequency on the water resonance (for effective water suppression) and set an appropriate spectral width to encompass all proton signals of interest.[20] Set the ¹⁵N carrier frequency and spectral width to cover the expected range of amide nitrogen chemical shifts.

-

Acquisition Parameters: Set the number of scans, number of increments in the indirect (¹⁵N) dimension, and the relaxation delay. These parameters will depend on the sample concentration and the desired resolution and experiment time.

-

Data Acquisition: Start the acquisition.

Data Processing and Analysis

-

Fourier Transformation: Process the raw data using appropriate window functions (e.g., squared sine bell) and perform a two-dimensional Fourier transform.

-

Phasing and Referencing: Phase the spectrum and reference the chemical shifts.

-

Peak Picking and Integration: Identify and pick the peaks in the spectrum.

-

Analysis: Analyze the peak positions, intensities, and line shapes to gain insights into the protein's structure, dynamics, or interactions.

Visualizing the Workflow

¹H-¹⁵N HSQC Experimental Workflow

Caption: Workflow for a typical ¹H-¹⁵N HSQC experiment.

Quantitative Data Summary

| Parameter | Typical Range | Importance |

| Protein Concentration | 0.1 - 1.0 mM | Signal-to-noise, experiment time |

| ¹⁵N Enrichment | > 95% | Signal intensity, feasibility of heteronuclear experiments |

| Sample Volume | 300 - 600 µL | Filling factor of the NMR coil |

| pH | 6.0 - 7.5 | Protein stability, chemical exchange rates |

| Temperature | 288 - 318 K | Protein stability, dynamics |

Conclusion

¹⁵N labeled glutamic acid is a versatile and powerful tool for a wide range of NMR studies. From elucidating the three-dimensional structures of proteins and mapping their interactions with potential drug candidates to tracking the intricate pathways of cellular metabolism, the applications are both broad and deep. The ability to produce highly enriched L-[¹⁵N]-glutamic acid, coupled with the sensitivity and resolution afforded by modern NMR spectroscopy, ensures that this isotopic labeling strategy will remain at the forefront of biochemical and pharmaceutical research for years to come. As NMR technology continues to advance, the insights gained from studies utilizing ¹⁵N labeled glutamic acid will undoubtedly contribute to a deeper understanding of biological systems and the development of novel therapeutics.

References

-

Vulcu, A., Grosan, C. B., Chiriac, M., & Almasan, V. (2011). THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Revue Roumaine de Chimie, 56(11), 1057-1062. [Link]

-

Zhang, H., & Wu, P. (2022). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. [Link]

-

Sahu, D., & Loria, J. P. (2021). 15N CPMG relaxation dispersion for the investigation of protein conformational dynamics on the µs-ms time. bio-protocol.org. [Link]

-

Parker, J. L., & Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555–1567. [Link]

-

McCoy, M. A., & Wyss, D. F. (2000). Demonstration of protein-protein interaction specificity by NMR chemical shift mapping. Journal of biomolecular NMR, 18(2), 189–194. [Link]

-

Anonymous. (n.d.). Protein NMR. 15N T2 Relaxation. IMSERC. [Link]

-

Anonymous. (n.d.). 15N Chemical Exchange. Low Field NMR. [Link]

-

Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). Perspectives on NMR in drug discovery: a technique comes of age. Nature reviews. Drug discovery, 1(3), 211–219. [Link]

-

Anonymous. (n.d.). NMR sample preparation guidelines. CortecNet. [Link]

-

Sahu, D., & Loria, J. P. (2021). 15N CPMG Relaxation Dispersion for the Investigation of Protein Conformational Dynamics on the µs-ms Timescale. Journal of Visualized Experiments, (170). [Link]

-

Anonymous. (n.d.). Protein sample preparation 2-5 mM concentration. SlidePlayer. [Link]

-

Vulcu, A., Grosan, C. B., Chiriac, M., & Almasan, V. (2011). The 15N labelled L-glutamic acid: Experimental and computational NMR studies. ResearchGate. [Link]

-

Higman, V. A. (2012). 15N. Protein NMR. [Link]

-

Anonymous. (n.d.). Relaxation Dispersion NMR spectroscopy. UCL Discovery. [Link]

-

Anonymous. (n.d.). Ligand Binding by Chemical Shift Perturbation. Baylor College of Medicine. [Link]

-

Anonymous. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Anonymous. (n.d.). Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

-

Utsunomiya-Tate, N. (2016). Application of NMR in drug discovery. researchmap. [Link]

-

Anonymous. (n.d.). 15N-LABELED PROTEINS. IMSERC. [Link]

-

Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB life, 57(9), 615–622. [Link]

-

Allen, A. J., Donohue, J. K., & Gaponenko, V. (2021). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of biomolecular NMR, 75(6-7), 263–274. [Link]

-

Fritz, A. P., & Barchi, J. J. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 13(10), 309. [Link]

-

Wang, Q., Rizk, S., Bernard, C., & Stark, R. E. (2017). Mapping of significant chemical shift perturbations on structures... ResearchGate. [Link]

-

Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in nuclear magnetic resonance spectroscopy, 73, 1–16. [Link]

-

Lee, H., Lee, S., & Lee, B. J. (2017). Chemical shift perturbations of the 1 HN and 15 N resonances of... ResearchGate. [Link]

-

Anonymous. (2012). 1H-15N HSQC. Protein NMR. [Link]

-

Shekhtman, A. (2023). 6.1: 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters. Chemistry LibreTexts. [Link]

-

Zhang, S., Wu, Z., & Wang, Y. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(10), 4389–4412. [Link]

-

Aguilar, J. A., & Morris, G. A. (2015). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Chemical communications (Cambridge, England), 51(41), 8631–8634. [Link]

-

Wang, Z. J., Marco-Rius, I., & Sriram, R. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Proceedings of the National Academy of Sciences of the United States of America, 119(19), e2119970119. [Link]

-

Anonymous. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. CortecNet. [Link]

-

D’Amico, F., Banci, L., & Girasole, M. (2018). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst, 143(3), 643–652. [Link]

-

Cooper, A. J., & Nieves, E. (1985). Studies on amino acid metabolism in the brain using 15N-labeled precursors. Journal of neurochemistry, 45(5), 1365–1372. [Link]

-

Lee, W., Kim, H., & Lee, W. (2021). NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. International journal of molecular sciences, 22(3), 1363. [Link]

-

Chen, J., Liu, Y., & Su, X. C. (2016). Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. Journal of biomolecular NMR, 65(3-4), 167–176. [Link]

Sources

- 1. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchmap.jp [researchmap.jp]

- 3. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protein-nmr.org.uk [protein-nmr.org.uk]

- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. protein-nmr.org.uk [protein-nmr.org.uk]

- 13. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]

- 16. researchgate.net [researchgate.net]

- 17. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSpace [dr.lib.iastate.edu]

- 19. Protein NMR. 15N T2 Relaxation [imserc.northwestern.edu]

- 20. 15N CPMG Relaxation Dispersion for the Investigation of Protein Conformational Dynamics on the µs-ms Timescale [jove.com]

- 21. 15N Chemical Exchange [chem.rutgers.edu]

- 22. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 23. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Studies on amino acid metabolism in the brain using 15N-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nmr-bio.com [nmr-bio.com]

- 26. upload.wikimedia.org [upload.wikimedia.org]

A Technical Guide to the Application of Fmoc-Glu(OH)-¹⁵N in Peptide Research

Foreword: The Strategic Advantage of Isotopic Labeling in Peptide Science

In the landscape of modern peptide research and drug development, the pursuit of precision is paramount. Understanding the intricate dance of molecular interactions, conformational dynamics, and metabolic fate requires tools that offer unambiguous insights. Stable isotope labeling, particularly with ¹⁵N, has emerged as a powerful strategy to dissect these complexities. This guide focuses on the practical application of a key building block in this endeavor: Fmoc-L-Glu(OH)-OH-¹⁵N . We will delve into the rationale behind its use, provide field-proven protocols for its incorporation into synthetic peptides, and explore its downstream applications in cutting-edge analytical techniques. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of isotopic labeling to accelerate their research and development programs.

Foundational Concepts: Why ¹⁵N-Glutamic Acid?

Glutamic acid, an acidic amino acid, is a frequent constituent of biologically active peptides and proteins, often playing critical roles in receptor binding, enzymatic activity, and structural stability. The strategic incorporation of a ¹⁵N label into the alpha-amino group of glutamic acid provides a subtle yet powerful probe for a variety of analytical methods.

The primary advantage of using ¹⁵N is its nuclear spin of 1/2, which makes it NMR-active. Unlike the more abundant ¹⁴N (spin 1), ¹⁵N yields sharp, well-resolved signals in nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise monitoring of the local chemical environment around the labeled glutamic acid residue. Furthermore, the +1 Dalton mass shift introduced by the ¹⁵N isotope is readily detectable by mass spectrometry (MS), enabling robust quantification and identification of labeled peptides.

It is crucial to distinguish between two commercially available forms of ¹⁵N-labeled Fmoc-glutamic acid for solid-phase peptide synthesis (SPPS):

-

Fmoc-Glu(OH)-OH-¹⁵N : In this form, the side-chain carboxylic acid is unprotected. Its use is generally limited to specific applications where the side chain is intended to react or for the synthesis of very short peptides where side reactions are less of a concern.

-

Fmoc-Glu(OtBu)-OH-¹⁵N : This is the workhorse for standard Fmoc-SPPS. The tert-butyl (OtBu) protecting group on the side-chain carboxylate prevents unwanted side reactions during peptide elongation.[1] This guide will primarily focus on the application of this side-chain protected variant.

The choice to incorporate Fmoc-Glu(OtBu)-OH-¹⁵N is therefore a strategic one, aimed at unlocking a deeper level of structural and functional information that is often inaccessible with unlabeled peptides.

The Synthetic Workflow: From Resin to Purified ¹⁵N-Labeled Peptide

The synthesis of a ¹⁵N-labeled peptide is a meticulous process that demands precision at every step. The following sections provide a detailed, step-by-step workflow for the incorporation of Fmoc-Glu(OtBu)-OH-¹⁵N into a target peptide using automated Fmoc-SPPS, followed by cleavage, deprotection, and purification.

Solid-Phase Peptide Synthesis (SPPS): Incorporating the ¹⁵N Label

Fmoc-SPPS is the method of choice for the synthesis of research-grade peptides due to its mild reaction conditions and high efficiency.[2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Automated Fmoc-SPPS of a ¹⁵N-Glu-Containing Peptide

This protocol outlines the general steps for an automated peptide synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the peptide sequence.

Materials:

-

Wang resin pre-loaded with the C-terminal amino acid

-

Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH-¹⁵N)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar uronium/phosphonium salt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

Methodology:

-

Resin Swelling: The pre-loaded resin is swelled in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer. This is crucial for ensuring that the reactive sites on the resin are accessible.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed by treating with 20% piperidine in DMF. This is typically a two-step process (e.g., 2 minutes followed by 8 minutes) to ensure complete deprotection. The deprotection releases dibenzofulvene, which forms an adduct with piperidine, and its concentration can be monitored by UV absorbance to track the reaction progress.[3]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. This washing step is critical to prevent side reactions in the subsequent coupling step.

-

Amino Acid Coupling:

-

In a separate vial, the Fmoc-amino acid to be coupled (e.g., Fmoc-Glu(OtBu)-OH-¹⁵N) is pre-activated by dissolving it in DMF with HCTU and DIPEA. A 3-5 fold molar excess of the amino acid and coupling reagents relative to the resin loading is typically used to drive the reaction to completion.

-

The activated amino acid solution is then transferred to the reaction vessel containing the deprotected resin.

-

The coupling reaction is allowed to proceed for 30-60 minutes. For sterically hindered amino acids or difficult couplings, a second coupling step may be necessary.

-

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled.

-

Final Fmoc Deprotection: After the final coupling cycle, the N-terminal Fmoc group is removed as described in step 2.

-

Final Washing and Drying: The peptide-resin is washed sequentially with DMF, DCM, and IPA, and then dried under a stream of nitrogen or in a vacuum desiccator.

Causality Behind Experimental Choices:

-

Fmoc vs. Boc Chemistry: Fmoc chemistry is preferred for its milder deprotection conditions (piperidine) compared to the harsh trifluoroacetic acid (TFA) used in Boc chemistry. This is particularly important for the synthesis of peptides with sensitive modifications.[3]

-

Side-Chain Protection: The OtBu group on the glutamic acid side chain is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acid (TFA) during the final cleavage step. This "orthogonal" protection strategy is fundamental to successful SPPS.[4][5]

-

Coupling Reagents: Uronium/phosphonium salt-based coupling reagents like HCTU are highly efficient and minimize racemization, ensuring the chiral integrity of the incorporated amino acids.[6]

Visualization of the SPPS Cycle:

Sources

- 1. rsc.org [rsc.org]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

A Comprehensive Technical Guide to the Solubility of Fmoc-Glu-OH-¹⁵N in Organic Solvents

For researchers, scientists, and professionals in drug development, the precise control of experimental parameters is paramount. In the realm of solid-phase peptide synthesis (SPPS), the solubility of Fmoc-protected amino acids is a critical factor influencing reaction kinetics, coupling efficiency, and ultimately, the purity and yield of the final peptide. This guide provides an in-depth exploration of the solubility of N-α-Fmoc-L-glutamic acid (Fmoc-Glu-OH), with the understanding that the ¹⁵N isotopic label in Fmoc-Glu-OH-¹⁵N has a negligible effect on its solubility properties. We will delve into the physicochemical principles governing its solubility, present quantitative data in various organic solvents, and offer field-proven protocols for solubility determination and optimization.

The Physicochemical Landscape of Fmoc-Glu-OH Solubility

The solubility of Fmoc-Glu-OH is a complex interplay between the solute's intrinsic properties and the characteristics of the solvent. The molecule itself presents distinct regions that dictate its interaction with the surrounding solvent molecules:

-

The Fmoc Group: This large, hydrophobic fluorenylmethyloxycarbonyl moiety is a dominant feature. Its aromatic nature leads to π-π stacking interactions, which can contribute to aggregation and reduced solubility in certain solvents.[1][2]

-

The Glutamic Acid Side Chain: The carboxylic acid group in the side chain introduces polarity and the capacity for hydrogen bonding. This makes the molecule amphipathic.

-

The α-Amino and α-Carboxyl Groups: These functionalities, with one protected by the Fmoc group, also contribute to the overall polarity and potential for hydrogen bonding.

The interplay of these features means that the choice of solvent is critical for achieving effective solvation.

Quantitative Solubility Data for Fmoc-L-Glutamic Acid

A pivotal study systematically determined the mole fraction solubility of Fmoc-L-glutamic acid in fourteen common organic solvents at temperatures ranging from 283.15 K to 323.15 K using the static gravimetric method.[3][4] The data reveals that solubility is temperature-dependent, increasing with higher temperatures across all tested solvents.[3][4]

At a standard laboratory temperature of 298.15 K (25 °C), the solubility order was determined as follows: Methanol > Ethanol > Acetone > Isopropanol > n-Propanol > 2-Butanone > n-Butanol > n-Pentanol > Methyl Acetate > Ethyl Acetate > Butyl Acetate > Propyl Acetate > Acetonitrile > Dimethyl Carbonate .[3]

The highest solubility was observed in methanol (0.03255 mole fraction), while the lowest was in dimethyl carbonate (0.0008187 mole fraction).[3] This highlights the significant impact of the solvent's nature on the dissolution of Fmoc-L-glutamic acid.

Table 1: Mole Fraction Solubility (x₁) of Fmoc-L-Glutamic Acid in Various Organic Solvents at Different Temperatures (K) [3][4]

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.02355 | 0.02611 | 0.02914 | 0.03255 | 0.03608 | 0.03981 | 0.04382 | 0.04814 | 0.05282 |

| Ethanol | 0.01251 | 0.01392 | 0.01553 | 0.01732 | 0.01921 | 0.02125 | 0.02346 | 0.02585 | 0.02845 |

| n-Propanol | 0.00612 | 0.00683 | 0.00764 | 0.00854 | 0.00953 | 0.01062 | 0.01182 | 0.01313 | 0.01457 |

| Isopropanol | 0.00701 | 0.00789 | 0.00889 | 0.00999 | 0.01122 | 0.01258 | 0.01408 | 0.01575 | 0.01759 |

| n-Butanol | 0.00421 | 0.00473 | 0.00531 | 0.00596 | 0.00668 | 0.00747 | 0.00835 | 0.00932 | 0.01040 |

| n-Pentanol | 0.00315 | 0.00354 | 0.00398 | 0.00447 | 0.00501 | 0.00561 | 0.00628 | 0.00701 | 0.00781 |

| Methyl Acetate | 0.00289 | 0.00325 | 0.00366 | 0.00411 | 0.00461 | 0.00517 | 0.00578 | 0.00646 | 0.00720 |

| Ethyl Acetate | 0.00221 | 0.00251 | 0.00284 | 0.00321 | 0.00361 | 0.00406 | 0.00456 | 0.00511 | 0.00572 |

| Propyl Acetate | 0.00181 | 0.00206 | 0.00234 | 0.00265 | 0.00300 | 0.00338 | 0.00380 | 0.00427 | 0.00478 |

| Butyl Acetate | 0.00191 | 0.00218 | 0.00248 | 0.00281 | 0.00318 | 0.00359 | 0.00404 | 0.00454 | 0.00509 |

| Dimethyl Carbonate | 0.00063 | 0.00072 | 0.00082 | 0.00093 | 0.00105 | 0.00119 | 0.00134 | 0.00151 | 0.00170 |

| Acetone | 0.00891 | 0.01004 | 0.01131 | 0.01273 | 0.01431 | 0.01606 | 0.01799 | 0.02012 | 0.02247 |

| 2-Butanone | 0.00541 | 0.00612 | 0.00692 | 0.00781 | 0.00880 | 0.00990 | 0.01112 | 0.01247 | 0.01396 |

| Acetonitrile | 0.00199 | 0.00223 | 0.00250 | 0.00280 | 0.00313 | 0.00350 | 0.00391 | 0.00436 | 0.00486 |

Key Solvents in Solid-Phase Peptide Synthesis (SPPS) and Their Interaction with Fmoc-Glu-OH

While the above table provides valuable quantitative data, the workhorses of SPPS are often polar aprotic solvents.

-

N,N-Dimethylformamide (DMF): DMF is the most commonly used solvent in SPPS.[5] It is a good solvent for most Fmoc-amino acids and effectively swells the polystyrene resins typically used as solid supports.[5][] However, some Fmoc-amino acids, particularly those with bulky and hydrophobic side chains, can exhibit poor solubility in DMF.[2][7] The quality of DMF is also crucial, as it can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group.[5]

-

N-Methyl-2-pyrrolidone (NMP): NMP is another popular solvent in SPPS, often used as an alternative to DMF. It has a higher solvating power than DMF, especially for hydrophobic peptides and Fmoc-amino acids.[1][5]

-